![molecular formula C23H14N2O5 B2914706 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide CAS No. 851411-82-0](/img/structure/B2914706.png)
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromeno[4,3-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
Mécanisme D'action
Target of Action
Similar compounds, such as 5-(4-hydroxy-2-oxo-2h-chromen-3-yl)-5h-chromeno[2,3-b]pyridines, are potential npy1r ligands . NPY1R is a receptor that plays a significant role in energy homeostasis and is attractive for antiobesity treatment .
Mode of Action
It’s likely that it interacts with its target receptors (such as npy1r) to exert its effects .
Biochemical Pathways
Given its potential role as an npy1r ligand, it may influence energy homeostasis and metabolism .
Pharmacokinetics
It’s worth noting that the solubility of a drug is one of the most important parameters to achieve the desired concentration of a drug in the systemic circulation for a coveted pharmacological response . The ammonium salts of many drugs have significantly improved the solubility and, accordingly, the bioavailability of medicinal substances in the human body .
Result of Action
Similar compounds have shown a wide range of biological activities, including antimicrobial, anticancer, antirheumatic, antimyopic, and antiasthmatic activities .
Méthodes De Préparation
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Analyse Des Réactions Chimiques
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promising antibacterial and antifungal activities . It has been tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria like Escherichia coli and Salmonella typhimurium. Additionally, it has demonstrated antifungal activity against Aspergillus niger and Candida albicans. These properties make it a potential candidate for the development of new antimicrobial agents.
Comparaison Avec Des Composés Similaires
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones These compounds also exhibit significant biological activities, including antibacterial and antifungal properties the presence of different substituents on the chromene and pyridine rings can lead to variations in their biological activities and mechanisms of action
Propriétés
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O5/c1-12-10-18(24-20-14-7-3-5-9-17(14)30-23(28)19(12)20)25-21(26)15-11-13-6-2-4-8-16(13)29-22(15)27/h2-11H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYDTQFOZRZTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((difluoromethyl)sulfonyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2914623.png)
![2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2914627.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde](/img/structure/B2914629.png)
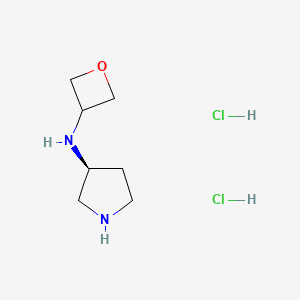

![2-((4-ethoxyphenyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2914632.png)
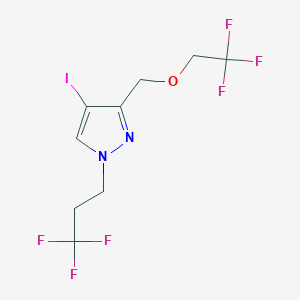
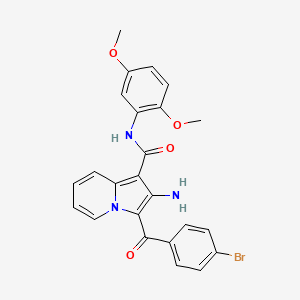
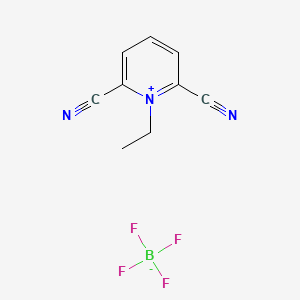
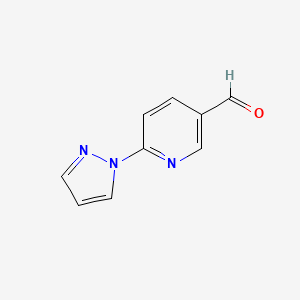
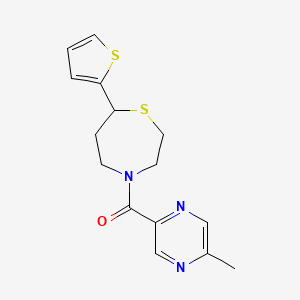
![N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide](/img/structure/B2914639.png)
![N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2914644.png)
![methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2914646.png)
